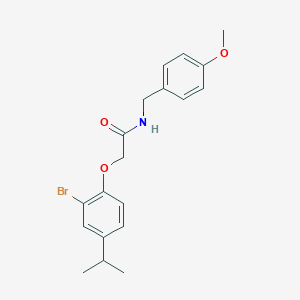![molecular formula C13H17Cl2NOS B296753 2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide](/img/structure/B296753.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as DIBS and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of DIBS is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. DIBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIBS has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DIBS has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIBS in lab experiments is its low toxicity. DIBS has been shown to have a high therapeutic index, meaning that it is relatively safe at therapeutic doses. However, one of the limitations of using DIBS is its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research related to DIBS. One area of interest is the potential use of DIBS in the treatment of epilepsy. DIBS has been shown to exhibit anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of DIBS in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. DIBS has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to optimize the synthesis method for DIBS and to improve its solubility in water to facilitate its use in experimental settings.
Métodos De Síntesis
The synthesis of DIBS involves a multi-step process that starts with the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with isobutyl acetate in the presence of potassium carbonate to form DIBS. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
DIBS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DIBS has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
Fórmula molecular |
C13H17Cl2NOS |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H17Cl2NOS/c1-9(2)6-16-13(17)8-18-7-10-11(14)4-3-5-12(10)15/h3-5,9H,6-8H2,1-2H3,(H,16,17) |
Clave InChI |
ABDFJIDFZORNND-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
SMILES canónico |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)




![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)


![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)